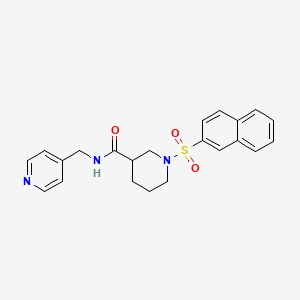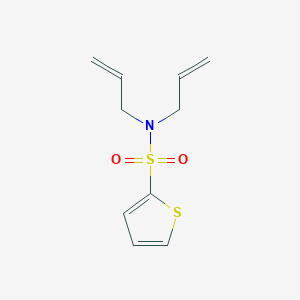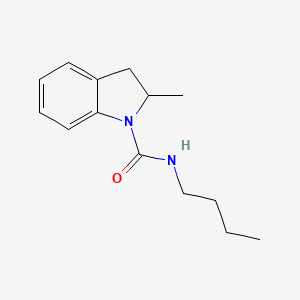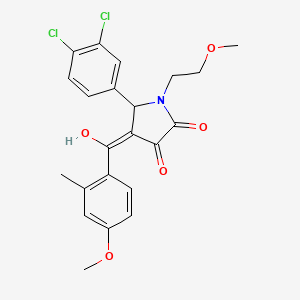
1-(2-naphthylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that targets the ion channels of the transient receptor potential melastatin 7 (TRPM7). TRPM7 is a non-selective cation channel that is involved in various physiological processes such as cell migration, proliferation, and differentiation. Inhibition of TRPM7 has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
1-(2-naphthylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide inhibits TRPM7 by binding to the channel pore and blocking ion flux through the channel. TRPM7 is a non-selective cation channel that is permeable to both calcium and magnesium ions. Inhibition of TRPM7 with this compound reduces intracellular calcium and magnesium levels, which have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Inhibition of TRPM7 with this compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to reduce cell proliferation, migration, and invasion. In cardiovascular diseases, this compound has been shown to reduce blood pressure and prevent cardiac hypertrophy. In neurological disorders, this compound has been shown to protect against neuronal cell death and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-naphthylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for TRPM7 and does not affect other ion channels. However, this compound has some limitations as well. It has low solubility in water and requires the use of organic solvents for experimentation. It also has a short half-life in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-naphthylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide. One direction is to develop more potent and selective TRPM7 inhibitors that can be used for therapeutic applications. Another direction is to study the role of TRPM7 in other diseases, such as metabolic disorders and immune-related disorders. Additionally, the development of new delivery methods for this compound could improve its efficacy and reduce its limitations. Overall, this compound has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its mechanisms and potential applications.
Synthesemethoden
The synthesis of 1-(2-naphthylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of 2-naphthalenesulfonyl chloride with N-(4-pyridinylmethyl)piperidine-3-carboxamide in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving reduction, acetylation, and deprotection to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-naphthylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, inhibition of TRPM7 has been shown to reduce cell proliferation, migration, and invasion, which are key processes in cancer progression. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. In cardiovascular diseases, TRPM7 has been implicated in the regulation of blood pressure and cardiac hypertrophy. Inhibition of TRPM7 with this compound has been shown to reduce blood pressure and prevent cardiac hypertrophy in animal models. In neurological disorders, TRPM7 has been shown to play a role in neuronal cell death and neuroinflammation. Inhibition of TRPM7 with this compound has been shown to protect against neuronal cell death and reduce neuroinflammation in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-15-17-9-11-23-12-10-17)20-6-3-13-25(16-20)29(27,28)21-8-7-18-4-1-2-5-19(18)14-21/h1-2,4-5,7-12,14,20H,3,6,13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNRNSJJPVPRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-acetylphenoxy)methyl]-N-(3-pyrrolidinylmethyl)-3-isoxazolecarboxamide hydrochloride](/img/structure/B5436144.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5436182.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinol](/img/structure/B5436191.png)
![N-cyclopentyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436195.png)
![N,N,N',N'-tetramethyl-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5436203.png)

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}ethanol](/img/structure/B5436216.png)

![N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5436230.png)
![2,3,5-trimethyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5436235.png)
